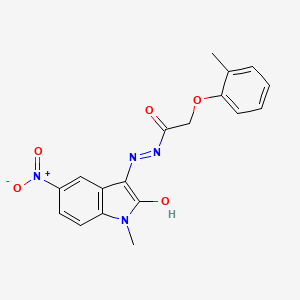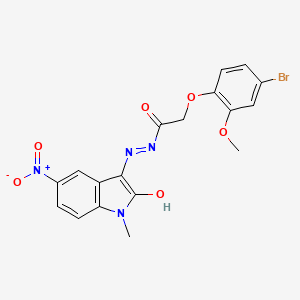![molecular formula C22H26FNO4 B3830135 (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B3830135.png)
(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone, also known as F13714, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone is not fully understood, but studies have provided some insight into its mode of action. (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. These enzymes are involved in the regulation of DNA replication and gene expression, respectively. Inhibition of these enzymes can lead to the inhibition of cancer cell growth and the prevention of Alzheimer's disease.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has been shown to have various biochemical and physiological effects. Studies have shown that (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone can induce cell cycle arrest and apoptosis in cancer cells. (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has also been shown to increase the levels of acetylated histones, which can lead to changes in gene expression. In addition, (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has been shown to inhibit the formation of amyloid-beta peptides, which can prevent the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields. (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has also been shown to have low toxicity levels, which makes it a safe compound to work with. However, one of the limitations of (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on the mechanism of action of (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone and its effects on different types of cancer cells. Another direction is to investigate its potential as a treatment for Alzheimer's disease. Studies could focus on the effects of (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone on the formation of amyloid-beta peptides and its potential to prevent the formation of plaques in the brain. Additionally, studies could investigate the potential of (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that (3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone can inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-26-18-7-8-19(23)17(11-18)14-24-10-4-5-16(13-24)22(25)15-6-9-20(27-2)21(12-15)28-3/h6-9,11-12,16H,4-5,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFAZIFENZSWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



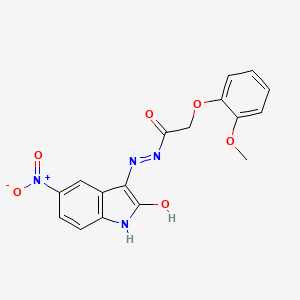
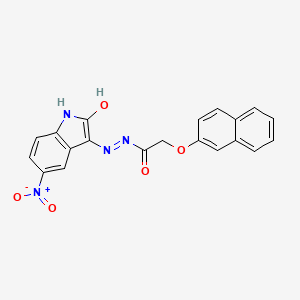

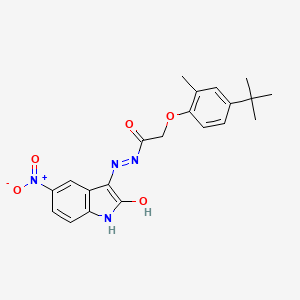
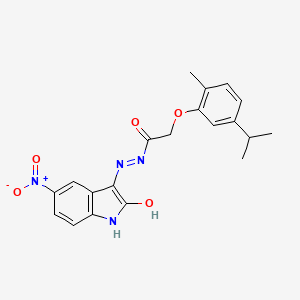


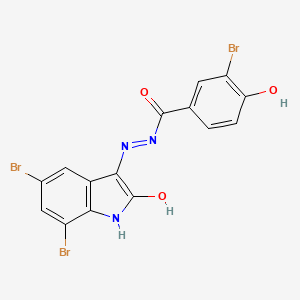
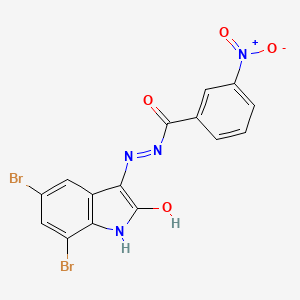


![1-(4-ethyl-1-piperazinyl)-3-(3-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3830154.png)
